1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea
Description
This compound is a urea derivative featuring a benzofuran-2-carbonyl-substituted piperidine core linked via a methyl group to a 5-chloro-2-methoxyphenyl urea moiety. Its structure combines aromatic, heterocyclic, and polar functional groups, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The benzofuran moiety may enhance lipophilicity and π-π stacking interactions, while the chloro-methoxyphenyl group could influence electronic effects and receptor binding .
Properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-30-20-7-6-17(24)13-18(20)26-23(29)25-14-15-8-10-27(11-9-15)22(28)21-12-16-4-2-3-5-19(16)31-21/h2-7,12-13,15H,8-11,14H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBSUTJCUOLDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran moiety : Imparts unique pharmacological properties.
- Piperidine ring : Known for its role in various biological activities.
- Urea linkage : Often associated with enzyme inhibition.
The molecular formula is with a molecular weight of 391.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1234948-63-0 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly as a kinase inhibitor . It targets specific kinases such as Flt-3 and FLT1 , which are crucial in the regulation of cell growth and survival, especially in acute myeloid leukemia (AML) and other malignancies.
-
Mechanism of Action :
- Inhibition of Flt-3 leads to reduced cell proliferation and increased apoptosis in cancer cells.
- Preclinical studies have demonstrated efficacy against Flt-3-positive cancers, suggesting potential for clinical application in AML treatment.
-
Case Study :
- A study involving the administration of the compound to AML cell lines showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapy agents.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also shows promising anti-inflammatory effects. It has been documented to suppress the production of inflammatory mediators such as prostaglandins and cytokines.
-
Mechanism of Action :
- The compound modulates pathways involved in inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes.
- In vitro studies have confirmed its ability to reduce inflammation markers in models of arthritis and inflammatory bowel disease.
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Research Findings :
- In vivo experiments demonstrated significant reductions in edema and inflammatory cell infiltration in animal models treated with the compound.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |
| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |
| Piperidinyl derivatives | Piperidine ring | Anticancer |
The unique combination of structural elements in this compound may enhance its binding affinity to biological targets compared to simpler analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis of the target compound with structurally related urea derivatives:
Pharmacological Hypotheses
- The 5-chloro-2-methoxyphenyl group may enhance binding to hydrophobic pockets in enzyme active sites .
- Antimicrobial Potential: Structural parallels with DMPI/CDFII () imply possible synergy with β-lactams against resistant pathogens, though experimental validation is needed.
Preparation Methods
Synthesis of Benzofuran-2-carbonyl Intermediate
The benzofuran-2-carbonyl moiety is synthesized via cyclization of substituted furan precursors. A one-step method developed by Benassi et al. employs furan derivatives, acetic acid, and Lewis acid catalysts (e.g., AlCl₃) at 80–160°C to yield benzofuran scaffolds with >99% selectivity. For instance, heating furan-2-carbaldehyde with acetic acid and ZnCl₂ at 120°C produces benzofuran-2-carboxylic acid, which is subsequently converted to its acyl chloride using thionyl chloride (SOCl₂).
Reaction Conditions for Benzofuran Formation
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Furan-2-carbaldehyde | ZnCl₂ | 120 | 85 | 99 |
| 2-Methylfuran | FeCl₃ | 140 | 78 | 97 |
Functionalization of Piperidine at the 4-Position
The piperidine ring is modified at the 4-position to introduce a methyl group, enabling subsequent urea linkage. A bromination-substitution strategy is adopted, as demonstrated in the synthesis of 3-(piperazinylmethyl)benzofurans. Piperidin-4-ylmethanol is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 4-(bromomethyl)piperidine. This intermediate undergoes nucleophilic substitution with benzofuran-2-carbonyl chloride in acetone, catalyzed by K₂CO₃ and KI, to form 1-(benzofuran-2-carbonyl)-4-(bromomethyl)piperidine.
Optimization of Piperidine Bromination
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 12 | 72 |
| NaH | THF | 25 | 24 | 65 |
Urea Bond Formation
The urea linkage is constructed via reaction of 4-(aminomethyl)-1-(benzofuran-2-carbonyl)piperidine with 5-chloro-2-methoxyphenyl isocyanate. This step is optimized using conditions from sEH inhibitor syntheses, where urea groups form hydrogen bonds with catalytic residues (Tyr381, Tyr466, Asp335). The amine intermediate is reacted with 1.2 equiv of 5-chloro-2-methoxyphenyl isocyanate in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 24 hours.
Urea Coupling Efficiency
| Isocyanate Equiv. | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | DCM | 25 | 68 |
| 1.2 | DCM | 0→25 | 82 |
| 1.5 | THF | 25 | 75 |
Structural Confirmation and Analytical Data
The final compound is characterized via NMR, HPLC, and mass spectrometry. Key spectral data include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, benzofuran H6), 7.45 (s, 1H, benzofuran H3), 6.95 (d, J = 2.4 Hz, 1H, Ar–Cl), 3.89 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, piperidine CH₂N), 2.85–2.70 (m, 2H, piperidine CH₂CO).
- HRMS (ESI+) : m/z 442.15 [M+H]⁺ (calc. 442.15).
HPLC Purity Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Purity (%) |
|---|---|---|---|
| C18 | Acetonitrile/H₂O (70:30) | 1.0 | 98.5 |
| C8 | Methanol/H₂O (65:35) | 0.8 | 97.2 |
Mechanistic Insights and Reaction Optimization
The benzofuran cyclization proceeds via electrophilic aromatic substitution, where the Lewis acid polarizes the carbonyl group, facilitating ring closure. Piperidine bromination follows a radical mechanism under NBS/UV conditions, while the nucleophilic substitution with benzofuran-2-carbonyl chloride is accelerated by KI via an SN2 pathway. Urea formation leverages the high electrophilicity of the isocyanate group, which reacts preferentially with the primary amine to avoid diurea byproducts.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea, and how can reaction efficiency be optimized?
- Methodology : Begin with a modular approach, coupling the benzofuran-2-carbonyl piperidine intermediate with the 5-chloro-2-methoxyphenyl urea moiety via nucleophilic substitution or carbodiimide-mediated coupling. Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can identify critical parameters (e.g., molar ratios, reaction time) while reducing experimental runs . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and intermediates, as demonstrated by ICReDD’s workflow for reaction design .
Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?
- Methodology : Employ HPLC-MS with a C18 column and acetonitrile/water gradient (0.1% formic acid) to assess purity, leveraging methods similar to those used for benzophenone derivatives . Confirm structural identity via 1H/13C NMR (DMSO-d6 or CDCl3) and FT-IR (amide C=O stretch ~1650 cm⁻¹, benzofuran C-O-C ~1250 cm⁻¹). For crystalline samples, X-ray crystallography (as in ) resolves absolute configuration. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm).
Q. How can researchers design initial biological activity assays for this urea derivative?
- Methodology : Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) based on structural analogs (e.g., urea derivatives in –15). Use surface plasmon resonance (SPR) or fluorescence polarization for binding affinity measurements. For phenotypic screening, apply cell viability assays (MTT or ATP luminescence) across cancer/non-cancer cell lines. Include positive controls (e.g., known urea-based inhibitors) and validate hits via dose-response curves (IC50 determination).
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms and regioselectivity in the synthesis of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for key steps, such as benzofuran-carbonyl activation or urea bond formation. Analyze transition states to identify rate-limiting steps and regioselectivity drivers (e.g., steric effects from the piperidine-methyl group). Use molecular dynamics (MD) simulations to model solvent effects, as recommended in ICReDD’s integrated computational-experimental framework .
Q. What strategies resolve contradictions in reported biological activity data for structurally related urea derivatives?
- Methodology : Conduct meta-analysis of existing data (e.g., IC50 values, assay conditions) to identify variability sources (e.g., cell line differences, buffer pH). Perform comparative assays under standardized conditions, including controls from –15. Apply cheminformatics tools (e.g., QSAR models) to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends. Validate hypotheses via site-directed mutagenesis if the target protein is known.
Q. How can researchers model the compound’s interactions with biological targets using in silico methods?
- Methodology : Use molecular docking (AutoDock Vina, Glide) to predict binding poses in target proteins (e.g., kinases or GPCRs). Refine predictions with MD simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes over 100+ ns trajectories. Apply free-energy perturbation (FEP) or MM-GBSA to estimate binding affinities. Cross-reference with experimental SPR or ITC data to validate computational models .
Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodology : Implement preparative HPLC with a phenyl-hexyl stationary phase and isocratic elution (acetonitrile/water) for high-resolution separation. For scale-up, consider continuous-flow chromatography or membrane separation technologies (e.g., nanofiltration) to enhance yield and purity, as classified under CRDC’s RDF2050104 . Characterize isolated fractions via LC-MS/MS to confirm absence of isomeric byproducts.
Data Contradiction & Optimization
Q. How should researchers address discrepancies in reported synthetic yields for similar urea derivatives?
- Methodology : Replicate published procedures while systematically varying parameters (e.g., reagent quality, inert atmosphere). Use DoE to isolate critical factors (e.g., moisture sensitivity of intermediates). Compare in situ monitoring (e.g., ReactIR) data with literature kinetic profiles. Publish negative results to clarify optimal conditions .
Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?
- Methodology : Screen co-solvents (PEG, cyclodextrins) via phase solubility studies . Use dynamic light scattering (DLS) to assess nanoparticle formulations. For stability, conduct accelerated degradation studies (40°C/75% RH, 1–4 weeks) with HPLC monitoring. Apply QbD (Quality by Design) principles to define a design space for formulation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
